Diethyl isobutyroylmalonate
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Description
Scientific Research Applications
1. Organic Ionic Plastic Crystal Applications
- Study by Carignano (2013): Diethyl(methyl)(isobutyl)phosphonium hexafluorophosphate, which is structurally related to Diethyl isobutyroylmalonate, was explored for its potential use as a solid electrolyte in storage and light harvesting devices. Molecular dynamics simulations covering a wide temperature range showed transitions in its phase and provided detailed insights into its structural and dynamic properties (Carignano, 2013).
2. Chemical Synthesis and Pharmaceutical Applications
- Study by Pardo et al. (1981): Diethyl allylmalonates, which bear resemblance to Diethyl isobutyroylmalonate, were prepared through a reductive α-deoxygenation process. This method showed potential for producing important pharmaceutical intermediates (Pardo, Ghosh, & Salomon, 1981).
- Study by Zhang et al. (2018): Diethyl isopropylmalonate, closely related to Diethyl isobutyroylmalonate, was synthesized and found to exhibit promising anticancer activity in vitro. This study highlighted the potential of such compounds in cancer therapy (Zhang et al., 2018).
3. Environmental and Materials Science Applications
- Study by Bouhamidi et al. (2017): Investigated the adsorption behavior of diethyl phthalate, a compound structurally similar to Diethyl isobutyroylmalonate, onto activated carbon. This study is significant for environmental applications in removing phthalates from wastewater (Bouhamidi et al., 2017).
- Study by Gupta et al. (2017): Explored α-aminophosphonates, structurally related to Diethyl isobutyroylmalonate, as corrosion inhibitors for mild steel. This research is particularly relevant for industrial applications in metal preservation (Gupta et al., 2017).
properties
IUPAC Name |
diethyl 2-(2-methylpropanoyl)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-5-15-10(13)8(9(12)7(3)4)11(14)16-6-2/h7-8H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFJLYQEACAOLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(C)C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306102 |
Source
|
Record name | Diethyl (2-methylpropanoyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70306102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl isobutyroylmalonate | |
CAS RN |
21633-78-3 |
Source
|
Record name | 21633-78-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl (2-methylpropanoyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70306102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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